4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid
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Overview
Description
4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid is an organic compound with the molecular formula C16H16N2O3. It is a member of the azobenzene family, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 4-aminobenzoic acid using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-propoxyphenol under alkaline conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (-N=N-) can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Employed in the study of photoisomerization and its effects on biological systems.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of colorants for textiles, plastics, and other materials.
Mechanism of Action
The compound exerts its effects primarily through photoisomerization, where the azo group (-N=N-) undergoes a reversible transformation between trans and cis configurations upon exposure to light. This property is exploited in various applications, such as molecular switches and photoresponsive materials. The molecular targets and pathways involved include interactions with light-sensitive receptors and the modulation of cellular processes through controlled light exposure.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Hydroxyphenyl)diazenyl]benzoic acid
- 4-[(E)-(4-Methoxyphenyl)diazenyl]benzoic acid
- 4-[(E)-(4-Ethoxyphenyl)diazenyl]benzoic acid
Uniqueness
4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid is unique due to its specific propoxy group, which imparts distinct solubility and reactivity characteristics compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific solubility profiles and reactivity patterns.
Properties
CAS No. |
142747-35-1 |
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Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-[(4-propoxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C16H16N2O3/c1-2-11-21-15-9-7-14(8-10-15)18-17-13-5-3-12(4-6-13)16(19)20/h3-10H,2,11H2,1H3,(H,19,20) |
InChI Key |
WIALCOGWIIJUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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